molecular formula C48H54N3O3P3 B12545869 1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane CAS No. 143255-09-8

1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane

Cat. No.: B12545869
CAS No.: 143255-09-8
M. Wt: 813.9 g/mol
InChI Key: POIAEXJJASEQDX-UHFFFAOYSA-N
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Description

1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane is a macrocyclic ligand featuring a 1,4,7-triazonane backbone functionalized with three diphenylphosphoryl-ethyl pendant arms. This structure confers strong metal-chelating capabilities, particularly for transition metals and f-block elements, due to the combined donor properties of the nitrogen atoms in the triazonane ring and the phosphoryl oxygen atoms . The compound’s design leverages the preorganized macrocyclic framework to enhance thermodynamic stability and selectivity in metal coordination, making it relevant for applications in catalysis, radiopharmaceuticals, and nuclear waste management.

Properties

CAS No.

143255-09-8

Molecular Formula

C48H54N3O3P3

Molecular Weight

813.9 g/mol

IUPAC Name

1,4,7-tris(2-diphenylphosphorylethyl)-1,4,7-triazonane

InChI

InChI=1S/C48H54N3O3P3/c52-55(43-19-7-1-8-20-43,44-21-9-2-10-22-44)40-37-49-31-33-50(38-41-56(53,45-23-11-3-12-24-45)46-25-13-4-14-26-46)35-36-51(34-32-49)39-42-57(54,47-27-15-5-16-28-47)48-29-17-6-18-30-48/h1-30H,31-42H2

InChI Key

POIAEXJJASEQDX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCN1CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CCP(=O)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane typically involves the reaction of 1,4,7-triazonane with diphenylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .

Scientific Research Applications

1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane involves its interaction with specific molecular targets. The diphenylphosphoryl groups can coordinate with metal ions, forming stable complexes that exhibit catalytic activity. Additionally, the triazonane ring can interact with biological molecules, potentially influencing biochemical pathways .

Comparison with Similar Compounds

1,4,7-Triazacyclononane-1,4,7-triacetic Acid (NOTA)

  • Structure: NOTA contains a 1,4,7-triazacyclononane core with three acetic acid pendant arms.
  • Coordination: NOTA forms stable complexes with Ga³⁺, Cu²⁺, and Lu³⁺, with high kinetic inertness due to its hexadentate coordination (three N atoms and three O atoms) .
  • Applications : Widely used in radiopharmaceuticals (e.g., ^68Ga-labeled PET tracers) due to rapid complexation kinetics and biocompatibility .
  • Comparison: Unlike NOTA’s carboxylate groups, the diphenylphosphoryl arms in this compound provide stronger π-acceptor properties, favoring binding to softer metal ions (e.g., Pd²⁺, Pt²⁺) over hard ions like Ga³⁺. This ligand is less water-soluble but more lipophilic, making it suitable for solvent extraction processes .

NODA Derivatives (e.g., NODA-Im, NODA-Thia)

  • Structure: NODA (2,2'-(1,4,7-triazonane-1,4-diyl)diacetic acid) derivatives feature a triazonane core with two carboxylate arms and additional functional groups (e.g., imidazole or thiazole) .
  • Coordination: These ligands exhibit rapid Cu²⁺ complexation kinetics (comparable to NOTA) but lower thermodynamic stability due to reduced denticity .
  • However, NODA derivatives are more versatile in radiopharmaceutical design due to their ease of functionalization with targeting vectors (e.g., tetrazine for bioorthogonal chemistry) .

Macrocyclic Ligands for f-Block Element Extraction

2,2’,2’’-(((1,4,7-Triazonane-1,4,7-triyl)tris(2-oxoethane-2,1-diyl)) tris(oxy)) tris(N,N-dioctylacetamide)

  • Structure : This ligand combines a triazonane core with three acetamide-ether arms.
  • Coordination: Demonstrates exceptional selectivity for Am³⁺/Eu³⁺ separation (separation factor > 1,000) via soft donor interactions .
  • Comparison : While both ligands target f-block elements, the diphenylphosphoryl groups in this compound provide stronger steric hindrance and higher extraction efficiency for larger cations (e.g., Pu⁴⁺) due to their bulky substituents .

Research Findings and Limitations

  • Kinetic Stability: The bulky diphenylphosphoryl groups in this compound slow ligand substitution kinetics compared to NOTA, making it less ideal for rapid radiolabeling but advantageous for long-term metal sequestration .
  • Synthetic Challenges: Functionalizing the triazonane core with phosphoryl groups requires multi-step synthesis, as seen in analogous compounds like Tz-PEG11-NODA . This complexity may limit large-scale production.
  • Emerging Applications : Preliminary studies suggest utility in scandium radioisotope coordination, though direct evidence for ^44Sc/^47Sc labeling is lacking .

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